molecular formula C18H16ClF2N3O2 B2470480 2-(3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl)-N-(2,6-difluorobenzyl)acetamide CAS No. 1251633-54-1

2-(3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl)-N-(2,6-difluorobenzyl)acetamide

Cat. No. B2470480
CAS RN: 1251633-54-1
M. Wt: 379.79
InChI Key: CJQKGPOHXJZPRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl)-N-(2,6-difluorobenzyl)acetamide, commonly known as CDK9 inhibitor, is a chemical compound with potential applications in scientific research. It is a small molecule inhibitor that targets cyclin-dependent kinase 9 (CDK9), a protein that plays a crucial role in regulating gene expression.

Scientific Research Applications

Polymorphism Studies

Polymorphism refers to the ability of a compound to exist in different crystalline forms. Understanding polymorphism is crucial for drug formulation and stability. Although not extensively studied, exploring the polymorphic behavior of this compound could provide valuable insights for pharmaceutical development .

Pesticide Research

The presence of fluorine and the imidazolidinone ring in this compound makes it an interesting candidate for pesticide development. Researchers have investigated its insecticidal properties, particularly against pests that affect crops and public health. Further studies are needed to assess its efficacy and safety .

Analytical Chemistry

As a reference standard, this compound finds utility in analytical methods. It serves as a benchmark for quality tests and assays specified in the United States Pharmacopeia (USP) .

properties

IUPAC Name

2-[3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl]-N-[(2,6-difluorophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClF2N3O2/c19-12-3-1-4-13(9-12)24-8-7-23(18(24)26)11-17(25)22-10-14-15(20)5-2-6-16(14)21/h1-6,9H,7-8,10-11H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJQKGPOHXJZPRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)N1CC(=O)NCC2=C(C=CC=C2F)F)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClF2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl)-N-(2,6-difluorobenzyl)acetamide

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